molecular formula C59H97N2+ B1232514 3,3'-Dioctadecylindocarbocyanine CAS No. 40957-95-7

3,3'-Dioctadecylindocarbocyanine

Cat. No.: B1232514
CAS No.: 40957-95-7
M. Wt: 834.4 g/mol
InChI Key: IJRJBQGVWNVZSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3'-Dioctadecylindocarbocyanine involves several steps. The primary synthetic route includes the reaction of 1,3-dihydro-3,3-dimethyl-1-octadecyl-2H-indole with appropriate aldehydes under acidic conditions to form the indolium salt. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. .

Scientific Research Applications

3,3'-Dioctadecylindocarbocyanine is extensively used in:

Mechanism of Action

The compound exerts its effects by incorporating its long hydrocarbon chains into lipid bilayers, where it emits strong fluorescence. This fluorescence is due to the excitation and emission maxima at 644 nm and 665 nm, respectively. The molecular targets include cell membranes and other hydrophobic structures, and the pathways involved are primarily related to membrane labeling and imaging .

Properties

CAS No.

40957-95-7

Molecular Formula

C59H97N2+

Molecular Weight

834.4 g/mol

IUPAC Name

(2E)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole

InChI

InChI=1S/C59H97N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3/q+1

InChI Key

IJRJBQGVWNVZSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C

Synonyms

1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine
1,1'-DOTIC
1,1-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
3,3'-DiI
3,3'-dioctadecylindocarbocyanine
3,3'-dioctadecylindocarbocyanine iodide
DiI C18(5)
DiI cpd
DiIC(18)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dioctadecylindocarbocyanine
Reactant of Route 2
3,3'-Dioctadecylindocarbocyanine
Reactant of Route 3
3,3'-Dioctadecylindocarbocyanine
Reactant of Route 4
3,3'-Dioctadecylindocarbocyanine
Reactant of Route 5
3,3'-Dioctadecylindocarbocyanine
Reactant of Route 6
3,3'-Dioctadecylindocarbocyanine

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